(4-Morpholin-4-yl-4-oxobutyl) 2-(furan-2-yl)quinoline-4-carboxylate

Catalog No.
S11196674
CAS No.
M.F
C22H22N2O5
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Morpholin-4-yl-4-oxobutyl) 2-(furan-2-yl)quinol...

Product Name

(4-Morpholin-4-yl-4-oxobutyl) 2-(furan-2-yl)quinoline-4-carboxylate

IUPAC Name

(4-morpholin-4-yl-4-oxobutyl) 2-(furan-2-yl)quinoline-4-carboxylate

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C22H22N2O5/c25-21(24-9-13-27-14-10-24)8-4-12-29-22(26)17-15-19(20-7-3-11-28-20)23-18-6-2-1-5-16(17)18/h1-3,5-7,11,15H,4,8-10,12-14H2

InChI Key

BNQWIPFIHVFUSN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCCOC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4

The compound (4-Morpholin-4-yl-4-oxobutyl) 2-(furan-2-yl)quinoline-4-carboxylate is an organic molecule characterized by a quinoline structure fused with a furan ring and a morpholine moiety. This compound features several functional groups, including a carboxylate, which enhances its potential for biological activity. The presence of the furan and quinoline rings suggests that it may exhibit interesting pharmacological properties, particularly in medicinal chemistry.

The chemical reactivity of (4-Morpholin-4-yl-4-oxobutyl) 2-(furan-2-yl)quinoline-4-carboxylate can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The carboxylate group can participate in nucleophilic substitution reactions, potentially allowing for the introduction of various substituents.
  • Condensation Reactions: The morpholine and carbonyl functionalities may engage in condensation reactions, forming imines or amines under appropriate conditions.
  • Hydrolysis: In aqueous environments, the compound may undergo hydrolysis, particularly if it is esterified.

These reactions are essential for understanding the compound's behavior in biological systems and its potential metabolic pathways.

  • Antimicrobial Activity: Compounds with quinoline structures often exhibit antibacterial and antifungal properties.
  • Anticancer Activity: Many derivatives of quinolines have shown potential as anticancer agents due to their ability to interfere with cellular processes.
  • Anti-inflammatory Effects: Some furan derivatives are recognized for their anti-inflammatory properties.

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) software can be employed to estimate the biological activity spectra based on structural characteristics, which may indicate promising therapeutic applications for this compound .

The synthesis of (4-Morpholin-4-yl-4-oxobutyl) 2-(furan-2-yl)quinoline-4-carboxylate can be approached through several synthetic routes:

  • Multi-step Synthesis: Starting from commercially available precursors, one could employ a series of reactions including:
    • Formation of the morpholine ring via nucleophilic substitution.
    • Synthesis of the quinoline core through cyclization reactions involving appropriate aromatic precursors.
    • Coupling reactions to attach the furan ring and carboxylic acid moiety.
  • One-pot Reactions: Utilizing modern synthetic techniques such as microwave-assisted synthesis or solvent-free conditions could streamline the process, reducing reaction times and increasing yields.
  • Green Chemistry Approaches: Employing environmentally benign solvents and reagents could enhance sustainability in synthesizing this compound.

The potential applications of (4-Morpholin-4-yl-4-oxobutyl) 2-(furan-2-yl)quinoline-4-carboxylate span various fields:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancers.
  • Material Science: The unique properties of this compound could be explored in developing novel materials with specific electronic or optical characteristics.
  • Chemical Probes: It may function as a chemical probe in biological research to study specific pathways or mechanisms.

Interaction studies are crucial for understanding how (4-Morpholin-4-yl-4-oxobutyl) 2-(furan-2-yl)quinoline-4-carboxylate interacts with biological targets:

  • Protein Binding Studies: Investigating how this compound binds to proteins can reveal its mechanism of action and potential off-target effects.
  • Cell Line Studies: Testing its effects on various cancer cell lines could provide insight into its cytotoxicity and therapeutic index.
  • In Silico Modeling: Computational studies using molecular docking can predict binding affinities to target proteins, facilitating drug design efforts.

Several compounds share structural similarities with (4-Morpholin-4-yl-4-oxobutyl) 2-(furan-2-yl)quinoline-4-carboxylate, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Activities
2-MethylquinolineMethyl group on quinolineAntibacterial
FurocoumarinFuran ring fused to coumarinAnticancer
MorpholinoquinoneMorpholine attached to quinoneAntioxidant

These comparisons highlight how variations in substituents and ring systems can influence biological activity and reactivity, emphasizing the uniqueness of the target compound in its potential applications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Exact Mass

394.15287181 g/mol

Monoisotopic Mass

394.15287181 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-08-2024

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